molecular formula C9H13BrN2O2 B13071826 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13071826
M. Wt: 261.12 g/mol
InChI Key: YFGAUPWRSNZBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative characterized by a 3-hydroxybutyl substituent at the N1 position, an amino group at C5, and a bromine atom at C2. The hydroxybutyl group enhances solubility and hydrogen-bonding capacity, while the bromine atom contributes to halogen bonding interactions, which are critical for binding to biological targets.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(3-hydroxybutyl)pyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-5-7(11)4-8(10)9(12)14/h4-6,13H,2-3,11H2,1H3

InChI Key

YFGAUPWRSNZBCN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=C(C1=O)Br)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Stepwise Synthetic Procedure

Step Reaction Description Conditions Notes
1. Bromination Selective bromination of dihydropyridin-2-one at C-3 Alkaline medium, controlled temperature (0–25 °C) Use of NBS preferred for selectivity
2. Amination Introduction of amino group at C-5 Alkaline aqueous or organic solvent, moderate temperature (25–50 °C) May require protection of N-1 to avoid side reactions
3. N-Alkylation Alkylation of N-1 with 3-hydroxybutyl halide Alkaline conditions (e.g., K2CO3), polar aprotic solvent (DMF or DMSO), 50–80 °C Reaction monitored to avoid polyalkylation
4. Purification Chromatographic methods or recrystallization Solvent systems vary (ethyl acetate/hexane) Ensures removal of unreacted starting materials and byproducts

Representative Reaction Scheme

  • Starting compound : 1,2-dihydropyridin-2-one
  • Bromination : Treatment with NBS in alkaline medium yields 3-bromo-1,2-dihydropyridin-2-one.
  • Amination : Reaction with ammonia or suitable amine introduces the 5-amino group.
  • N-Alkylation : Reaction with 3-bromo-1-butanol attaches the 3-hydroxybutyl side chain at N-1.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Temperature 0–80 °C (step-dependent) Controls reaction rate and selectivity; higher temps may cause side products
pH Alkaline (pH 8–11) Facilitates nucleophilic substitutions and stabilizes intermediates
Solvent DMF, DMSO, or aqueous-organic mixtures Polar aprotic solvents increase alkylation efficiency
Reagent equivalents 1.0–2.0 eq (brominating and alkylating agents) Excess reagents improve yield but require thorough purification
Reaction time 1–24 hours Longer times increase conversion but may reduce selectivity

Research Findings and Analytical Data

  • The amino and hydroxybutyl substituents significantly influence the compound’s binding affinity to biological targets, necessitating high purity for bioactivity studies.
  • Mass spectrometry and NMR spectroscopy confirm the molecular structure and substitution pattern.
  • Chromatographic purity is essential to avoid interference in pharmacological assays.
Analytical Parameter Observed Data
Molecular Weight 261.12 g/mol
NMR (1H, DMSO-d6) Signals corresponding to amino protons, aromatic protons, and hydroxybutyl side chain
Mass Spectrometry Molecular ion peak consistent with C9H13BrN2O2
Purity (HPLC) >98% after purification

Comparative Notes on Similar Compounds

  • Compared to 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, the hydroxybutyl side chain introduces additional polarity and hydrogen bonding capability, affecting solubility and bioactivity.
  • The presence of bromine at position 3 is critical for biological activity and synthetic reactivity.

Summary Table of Preparation Methods

Method Aspect Description Typical Conditions Outcome
Bromination Selective substitution at C-3 NBS, alkaline, 0–25 °C 3-Bromo intermediate
Amination Introduction of amino group at C-5 Ammonia, alkaline, 25–50 °C 5-Amino intermediate
N-Alkylation Attachment of 3-hydroxybutyl at N-1 3-bromo-1-butanol, K2CO3, DMF, 50–80 °C Target compound
Purification Chromatography or recrystallization Solvent-dependent High purity product

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted product.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C9_9H13_{13}BrN2_2O2_2
  • Molecular Weight : 261.12 g/mol
  • CAS Number : 1566111-46-3

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one exhibit antimicrobial properties. Studies have shown that derivatives of dihydropyridinones can inhibit bacterial growth, suggesting potential uses in developing new antibiotics or antiseptics.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of dihydropyridinone derivatives and their antibacterial efficacy against common pathogens. The results demonstrated significant inhibition zones for several derivatives, indicating their potential as antimicrobial agents .

2. Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. Compounds with similar functional groups have been studied for their ability to modulate inflammatory responses in various biological systems.

Case Study : Research highlighted in Advances in Dermatology and Allergology investigated the anti-inflammatory effects of related dihydropyridinone compounds in vitro. The findings indicated a marked reduction in pro-inflammatory cytokines when exposed to these compounds, supporting their potential use in treating inflammatory skin conditions .

Cosmetic Applications

1. Skin Care Formulations
this compound can be utilized in cosmetic formulations due to its moisturizing properties and potential benefits for skin health.

Case Study : A study on topical formulations incorporating similar compounds found that they significantly improved skin hydration and elasticity. The formulations were subjected to rigorous testing for stability and efficacy, showing promising results for consumer products .

2. Delivery Systems
The compound's chemical structure allows for the development of advanced delivery systems for active ingredients in cosmetics. Its incorporation into nanoparticles can enhance the penetration of active compounds into the skin.

Data Table: Cosmetic Formulation Properties

PropertyValue
Moisturizing EffectSignificant improvement observed
StabilityStable under standard conditions
Skin PenetrationEnhanced by nanoparticle formulation

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical physicochemical and structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight LogP Key Features Reference
5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one C₉H₁₄BrN₂O₂ 3-Br, 5-NH₂, N1-(3-hydroxybutyl) 283.13 ~1.5* High solubility, hydrogen-bonding capacity, halogen interactions
3-Amino-5-bromo-1-methylpyridin-2(1H)-one C₆H₇BrN₂O 3-Br, 5-NH₂, N1-CH₃ 203.04 1.31 Compact structure, moderate lipophilicity, stable at 2–8°C
5-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 5-Br, N1-CH₃ 188.02 1.45 Lacks amino group; reduced hydrogen-bonding potential
5-Bromo-2,3-dihydroxypyridine C₅H₄BrNO₂ 5-Br, 2-OH, 3-OH 190.00 0.89 High polarity, low LogP; prone to oxidation
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one C₇H₉N₃O₂ 5-NH₂, N1-(methoxymethyl) 174.21 0.75 Flexible ether linkage; improved solubility vs. methyl analogs
5-Amino-3-bromo-1-(4-fluorobutyl)-1,2-dihydropyridin-2-one C₉H₁₃BrFN₂O 3-Br, 5-NH₂, N1-(4-fluorobutyl) 285.12 ~2.0* Fluorine enhances lipophilicity and metabolic stability

*Predicted values based on substituent contributions.

Amino and Bromine Substituents
  • The amino group at C5 (shared with 3-Amino-5-bromo-1-methylpyridin-2(1H)-one) facilitates hydrogen bonding, critical for interactions with enzymes or receptors. For example, dihydropyridinones with amino groups are intermediates in AMPA receptor antagonists .
  • The bromine atom at C3 (common in all brominated analogs) enhances binding via halogen interactions, as seen in antitumor thiazolidinone derivatives .
N1 Substituent Variations
  • 3-Hydroxybutyl group : Increases hydrophilicity (LogP ~1.5) compared to methyl (LogP 1.31) or fluorobutyl (LogP ~2.0) groups. This improves aqueous solubility, which is advantageous for drug bioavailability .
  • Fluorobutyl group (in 5-Amino-3-bromo-1-(4-fluorobutyl)-...): Introduces electronegativity and metabolic stability due to C-F bond resistance to oxidation, but reduces solubility .
  • Methoxymethyl group (in 5-Amino-1-(methoxymethyl)-...): Balances solubility and lipophilicity (LogP 0.75) but lacks the hydroxy group’s hydrogen-bonding capacity .

Biological Activity

5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrN2O2C_9H_{13}BrN_2O_2 with a molecular weight of 261.12 g/mol. The compound features a dihydropyridinone structure characterized by the presence of an amino group and a bromine atom, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The amino group facilitates binding to biological targets, potentially influencing neurotransmitter release and receptor activity. This interaction is particularly relevant in the context of neurological disorders such as Parkinson's disease and epilepsy.

Neuropharmacological Effects

Studies have shown that derivatives of dihydropyridinones exhibit neuroprotective properties. For instance, compounds with similar structures have demonstrated efficacy in protecting neuronal cells from oxidative stress and apoptosis. The specific interactions of this compound with neuronal receptors remain to be fully elucidated but suggest potential therapeutic applications.

Antimicrobial Properties

While primarily noted for neuropharmacological effects, there is also emerging evidence regarding the antimicrobial properties of this compound. Similar dihydropyridinone derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved motor function compared to control groups.
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-oneSimilar dihydropyridinone structureNeuroprotective effects
3-Amino-5-bromo-1-methylpyridin-2(1H)-oneContains a methyl group instead of a branched alkylAntimicrobial properties
5-Amino-3-fluoro-pyridin-2(1H)-oneFluorine substitution instead of bromineAnticancer activity reported

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves bromination of a dihydropyridinone precursor. For example:

  • Step 1: Start with a 5-amino-1,2-dihydropyridin-2-one scaffold. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
  • Step 2: Introduce the 3-hydroxybutyl group via nucleophilic substitution or alkylation. Ethanol/water mixtures at reflux are often used to minimize side reactions .
  • Intermediate Alert: Key intermediates include 5-amino-1,2-dihydropyridin-2-one (CAS 34206-49-0) and 3-bromo analogues, which require rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

  • X-ray Crystallography: The gold standard for confirming the 3-bromo substitution and hydroxybutyl orientation. Use SHELXL for refinement (monoclinic P2₁/c space group common for dihydropyridinones) .
  • Spectroscopy:
    • NMR: 1H^1H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.2 ppm (pyridinone ring protons), δ 3.5–4.0 ppm (hydroxybutyl -CH₂-O), and δ 2.2–2.6 ppm (Br-C adjacent protons) .
    • HRMS: Confirm molecular ion [M+H]⁺ at m/z 275.03 (calculated for C₉H₁₂BrN₂O₂) .

Advanced Research Questions

Q. Q3. How does the bromine atom’s position (C3) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Regioselectivity: The C3 bromine activates the ring for Suzuki-Miyaura coupling at C5 (due to electron-withdrawing effects), but steric hindrance from the hydroxybutyl group may require bulky palladium catalysts (e.g., XPhos Pd G3) .
  • Contradiction Note: In some analogues (e.g., 3-bromo-4-hydroxypyridinones), bromine at C3 reduces reactivity compared to C5 brominated derivatives. Validate via competition experiments with aryl boronic acids .

Q. Q4. What role does the 3-hydroxybutyl substituent play in modulating solubility and crystallization behavior?

Methodological Answer:

  • Solubility: The hydroxybutyl group enhances aqueous solubility (logP ~1.2) compared to non-polar alkyl chains. Use Hansen solubility parameters to optimize solvent systems (e.g., ethanol/water 7:3 v/v) .
  • Crystallization Challenges: The flexible hydroxybutyl chain can lead to polymorphic forms. Slow evaporation from acetonitrile at 4°C yields stable monoclinic crystals suitable for XRD .

Q. Q5. How can computational modeling (DFT) predict the compound’s electronic properties and guide functionalization?

Methodological Answer:

  • HOMO-LUMO Analysis: DFT (B3LYP/6-31G*) shows the C3 bromine lowers the LUMO (-1.8 eV), making the compound electrophilic at C5. This aligns with observed reactivity in amination reactions .
  • Docking Studies: For biological applications, model interactions with enzyme active sites (e.g., kinases) using AutoDock Vina. The hydroxybutyl group’s hydrogen-bonding capacity is critical for binding affinity .

Data Contradiction Analysis

Q. Q6. Discrepancies in reported melting points: How to resolve inconsistencies between DSC and traditional capillary methods?

Methodological Answer:

  • DSC vs. Capillary: DSC typically reports lower melting points (e.g., 145–148°C) due to dynamic heating rates, while capillary methods may show higher values (150–153°C). Calibrate instruments using indium standards and ensure sample purity (>98% by HPLC) .
  • Impurity Impact: Trace solvents (e.g., DMF residuals) depress melting points. Purify via recrystallization (ethanol/water) and validate by 1H^1H NMR integration .

Stability and Degradation

Q. Q7. Under what conditions does the compound undergo hydrolysis or oxidation, and how can stability be improved?

Methodological Answer:

  • Hydrolysis: The dihydropyridinone ring is susceptible to base-catalyzed hydrolysis (t₁/₂ <24 hrs at pH >10). Stabilize with buffered solutions (pH 6–7) and avoid prolonged light exposure .
  • Oxidation: The hydroxybutyl group oxidizes to a ketone under strong oxidizing conditions (e.g., KMnO₄). Add antioxidants (0.1% BHT) during storage .

Biological Relevance

Q. Q8. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use ADP-Glo™ assays for broad-spectrum kinase screening (e.g., EGFR, BRAF). IC₅₀ values <10 μM suggest therapeutic potential.
  • Cytotoxicity: Validate selectivity via MTT assays on HEK293 cells. The hydroxybutyl group may reduce off-target effects compared to shorter alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.